Prolactin-Releasing Peptide (12-31), rat

Catalog No.
S16229254
CAS No.
M.F
C104H158N32O26
M. Wt
2272.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prolactin-Releasing Peptide (12-31), rat

Product Name

Prolactin-Releasing Peptide (12-31), rat

IUPAC Name

(3S)-4-[[(2S,3S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

Molecular Formula

C104H158N32O26

Molecular Weight

2272.6 g/mol

InChI

InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-74(134)94(155)131-81(52(3)4)95(156)119-49-77(142)123-65(28-18-38-115-103(110)111)88(149)125-67(85(107)146)43-58-23-13-12-14-24-58)130-78(143)51-118-87(148)64(27-17-37-114-102(108)109)122-76(141)50-120-96(157)84(57(9)138)133-90(151)68(44-59-33-35-61(139)36-34-59)127-89(150)69(45-60-48-117-63-26-16-15-25-62(60)63)126-86(147)55(7)121-92(153)72-30-20-41-135(72)100(161)71(46-75(105)140)129-98(159)83(54(6)11-2)132-91(152)70(47-79(144)145)128-93(154)73-31-22-42-136(73)101(162)80(106)56(8)137/h12-16,23-26,33-36,48,52-57,64-74,80-84,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,146)(H,118,148)(H,119,156)(H,120,157)(H,121,153)(H,122,141)(H,123,142)(H,124,158)(H,125,149)(H,126,147)(H,127,150)(H,128,154)(H,129,159)(H,130,143)(H,131,155)(H,132,152)(H,133,151)(H,144,145)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t53-,54-,55-,56+,57+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,80-,81-,82-,83-,84-/m0/s1

InChI Key

RLWIQKPYEREBED-YZZKORDDSA-N

SMILES

Array

Prolactin-Releasing Peptide (12-31), rat (also known as PrRP-20) is a highly potent, 20-amino-acid endogenous peptide fragment that acts as a full agonist at the GPR10 (PrRP) receptor. Featuring a C-terminal RF-amide motif essential for receptor activation, this truncated peptide effectively stimulates intracellular calcium mobilization and modulates neuroendocrine functions, including stress responses and energy homeostasis. From a procurement and material selection standpoint, PrRP(12-31) offers a highly stable, easily synthesized alternative to the full-length 31-amino-acid peptide, providing identical biological efficacy while minimizing the synthesis costs, coupling failures, and purification challenges associated with longer peptide chains [1].

Substituting PrRP(12-31), rat with the full-length PrRP-31, human PrRP-20, or shorter fragments introduces significant experimental and process inefficiencies. Utilizing the 31-amino-acid full-length peptide increases solid-phase peptide synthesis (SPPS) complexity, reducing crude yield and purity without conferring any additional binding affinity at the GPR10 receptor [1]. Conversely, over-truncating the peptide to fragments like PrRP(25-31) strips away critical N-terminal residues within the 20-mer sequence, resulting in a successive and severe loss of receptor affinity [2]. Furthermore, employing human PrRP-20 in rat models introduces a sequence mismatch (Serine instead of Threonine), which can alter degradation kinetics or provoke immunogenic responses during chronic in vivo studies, making the exact rat PrRP(12-31) sequence non-interchangeable for rat-based neuroendocrine research [3].

Equivalent GPR10 Receptor Affinity vs. Full-Length PrRP-31

PrRP(12-31), rat maintains full binding affinity at the GPR10 receptor compared to the complete 31-amino-acid parent peptide. Competitive binding assays demonstrate that both PrRP(1-31) and the truncated PrRP(12-31) antagonize radioligand binding with an identical high affinity (Ki = 1 nM) [1]. This confirms that the 11 N-terminal amino acids of the full-length peptide are biologically dispensable for receptor binding, allowing buyers to procure a shorter, more synthesis-friendly 20-mer without sacrificing any pharmacological potency [1].

Evidence DimensionGPR10 Receptor Binding Affinity (Ki)
Target Compound DataPrRP(12-31), rat: Ki = 1 nM
Comparator Or BaselinePrRP(1-31), rat (Full-length): Ki = 1 nM
Quantified Difference1:1 equivalent affinity despite an 11-amino-acid reduction in length.
ConditionsCompetitive binding assay against [125I]PrRP in GPR10-transfected cells.

Allows researchers to achieve maximum receptor saturation using a shorter peptide that is cheaper to synthesize and easier to purify at scale.

Affinity Preservation vs. Over-Truncated Fragments

While truncating PrRP-31 to PrRP(12-31) preserves full nanomolar affinity, further N-terminal deletions severely compromise receptor interaction. Studies show that successive N-terminal deletions from PrRP(12-31) down to the heptapeptide PrRP(25-31) result in successive and significant reductions in binding affinity [1]. The 20-amino-acid sequence of PrRP(12-31) therefore represents the optimal minimum pharmacophore required to maintain the high-affinity 1 nM Ki at the GPR10 receptor, making shorter, cheaper fragments unviable for high-potency applications [1].

Evidence DimensionReceptor Binding Affinity Retention
Target Compound DataPrRP(12-31), rat: Ki = 1 nM (Full affinity retention)
Comparator Or BaselinePrRP(25-31): Successive reduction in affinity (loss of nanomolar potency)
Quantified DifferenceComplete preservation of 1 nM Ki for the 20-mer vs. severe affinity loss for the 7-mer.
ConditionsIn vitro competitive binding assays at the GPR10 receptor.

Prevents the procurement of overly truncated, inactive peptide fragments by establishing the 20-mer as the absolute minimum length for high-potency assays.

Exact Endogenous Sequence Match for Rat In Vivo Models

PrRP(12-31) is highly conserved, but critical species-specific variations exist. Rat PrRP(12-31) contains a Threonine residue at position 12 of the full sequence, whereas the human ortholog contains a Serine at this position [1]. Utilizing the exact rat sequence ensures 100% endogenous homology when conducting in vivo metabolic, stress, or feeding behavior studies in Wistar or Sprague-Dawley rats. This exact match prevents the subtle kinetic variations or potential immunogenic responses that can occur when administering human peptides to rodent models during chronic infusion studies [1].

Evidence DimensionSequence Homology to Rat Endogenous Peptide
Target Compound DataPrRP(12-31), rat: 100% match (Contains Thr)
Comparator Or BaselinePrRP(12-31), human: 95% match (Contains Ser substitution)
Quantified Difference1 amino acid substitution eliminated, ensuring perfect species compatibility.
ConditionsChronic in vivo administration in rat models.

Ensures reliable, artifact-free data in long-term rat behavioral and metabolic studies by avoiding cross-species immune reactions.

High-Throughput GPR10 Agonist Screening

Due to its equivalent 1 nM Ki affinity to the full-length peptide but superior synthesis yield and purity, PrRP(12-31), rat is the ideal positive control and baseline agonist for intracellular calcium mobilization assays in CHO-K1 or HEK293 cells expressing GPR10 [1].

Chronic In Vivo Metabolic and Feeding Studies in Rats

The 100% endogenous sequence match of rat PrRP(12-31) makes it the preferred procurement choice for intracerebroventricular (ICV) infusion studies investigating diet-induced obesity, energy homeostasis, and stress responses in rat models, avoiding the immunogenicity risks of human PrRP-20 [2].

Precursor for Lipidized Peptide Therapeutics

The shorter 20-amino-acid backbone of PrRP(12-31) serves as a highly processable scaffold for synthesizing lipidized analogs (such as palmitoylated PrRP). Its reduced length minimizes steric hindrance and aggregation during lipid conjugation compared to the 31-mer, facilitating the development of blood-brain barrier-penetrating neuroendocrine modulators [3].

XLogP3

-6.7

Hydrogen Bond Acceptor Count

30

Hydrogen Bond Donor Count

33

Exact Mass

2272.2058581 Da

Monoisotopic Mass

2271.2025033 Da

Heavy Atom Count

162

Dates

Last modified: 10-13-2025

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